Enhanced Lipophilicity (LogP 3.34) Relative to Methyl Ester (LogP 2.61)
Isopropyl 4-(4-nitrophenyl)butyrate demonstrates significantly higher lipophilicity than its methyl ester counterpart. The experimentally determined LogP value for the isopropyl ester is 3.34 [1], whereas the methyl ester (CAS 20637-02-9) has a LogP of 2.61 . This difference corresponds to an approximately 5.4-fold greater partition coefficient in octanol/water systems, indicating enhanced membrane permeability and potential for improved cellular uptake or altered distribution in biological systems [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.34 |
| Comparator Or Baseline | Methyl 4-(4-nitrophenyl)butyrate (CAS 20637-02-9): LogP = 2.61 |
| Quantified Difference | ΔLogP = +0.73 (~5.4-fold higher partition coefficient) |
| Conditions | Calculated/predicted LogP values from SIELC and ChemSrc databases |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and tissue distribution, making the isopropyl ester preferable for applications requiring enhanced cellular uptake or specific partitioning behavior.
- [1] SIELC. (2018). Isopropyl 4-(4-nitrophenyl)butyrate. SIELC Technologies. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
